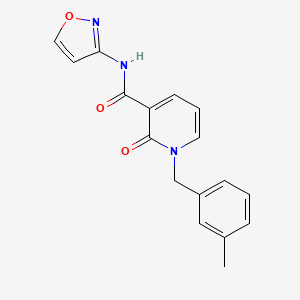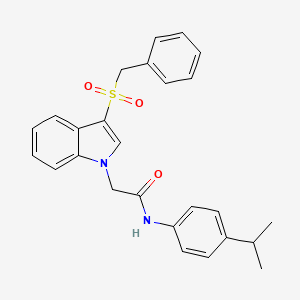
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The benzylsulfonyl group attached to the indole ring suggests that this compound may have been synthesized for a specific purpose, possibly as a potential pharmaceutical or as a probe molecule for biochemical research .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups . The indole ring system is aromatic, meaning it has a stable, delocalized electron cloud .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The indole ring, for example, can undergo electrophilic aromatic substitution . The benzylsulfonyl group and the acetamide group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability .Scientific Research Applications
Thiophene Analogues as Carcinogen Alternatives
Research on thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl, which share structural similarities with indole compounds, has been conducted to evaluate their potential carcinogenicity. Thiophene compounds, including N-(5-phenylthiophen-2-yl)acetamide, were synthesized and assessed for carcinogenic potential through in vitro tests, indicating a need for further evaluation in vivo to establish their safety or potential therapeutic applications (Ashby et al., 1978).
Advanced Oxidation Processes for Acetaminophen Degradation
The degradation of acetaminophen, a common pharmaceutical compound, through advanced oxidation processes (AOPs) has been extensively studied. This research, focusing on acetaminophen's by-products and their biotoxicity, provides insights into the environmental impact and potential risks associated with pharmaceutical compounds and their degradation products. Such studies might indirectly relate to the environmental or metabolic breakdown of complex acetamides (Qutob et al., 2022).
AKR1C3 Inhibitors
The development and review of AKR1C3 inhibitors highlight the therapeutic potential of compounds, including N-phenylsulfonyl-indoles, that target specific enzymes involved in cancer and other diseases. Such research underscores the importance of structural features in designing effective therapeutic agents and could inform the development of new drugs based on the structural framework of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide (Penning, 2017).
Synthetic Organic Chemistry and N-Ar Axis
Studies on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and chiral ligands, provide valuable insights into the manipulation of nitrogen and aromatic systems for various applications. This research could suggest potential synthetic routes or applications for compounds with complex N-Ar structures (Kondo & Murakami, 2001).
Future Directions
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-19(2)21-12-14-22(15-13-21)27-26(29)17-28-16-25(23-10-6-7-11-24(23)28)32(30,31)18-20-8-4-3-5-9-20/h3-16,19H,17-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKEIDFWOYNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

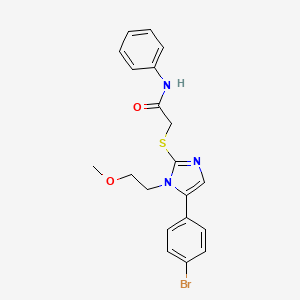
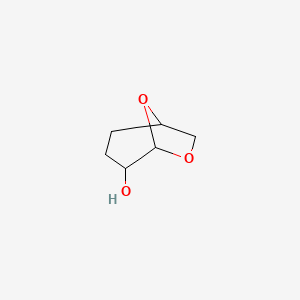
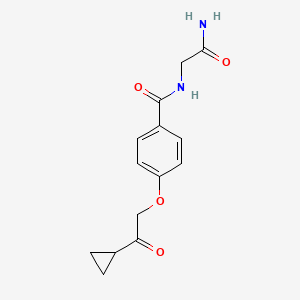
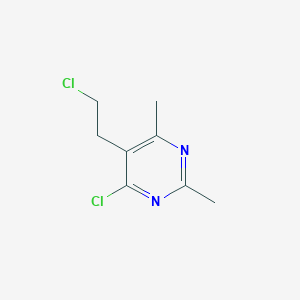
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

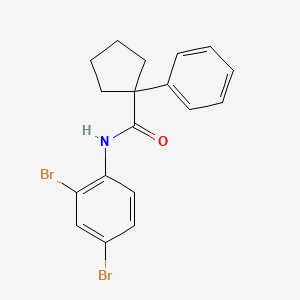
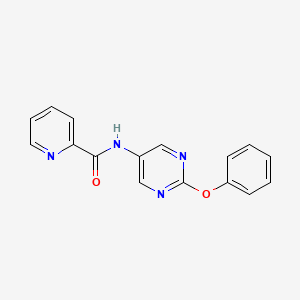
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)


